8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is a heterocyclic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for research in various fields, including organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the reaction of phenyl-substituted precursors with appropriate reagents under controlled conditions. One common method involves the cyclization of phenyl-substituted diols with aziridines in the presence of a catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 8-Phenyl-2,5-dioxa-8-azaspiro[3This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxa-8-azaspiro[3.4]octane: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
8-Phenyl-2,5-dioxa-8-azaspiro[4.5]decane: Has a larger ring system, which may affect its binding properties and reactivity.
Uniqueness
8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination provides a versatile platform for chemical modifications and potential biological activities .
Properties
IUPAC Name |
8-phenyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-4-10(5-3-1)12-6-7-14-11(12)8-13-9-11/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHVEWJFDYIBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1C3=CC=CC=C3)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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